1,1,1,3,3-Pentafluoropropane

Description

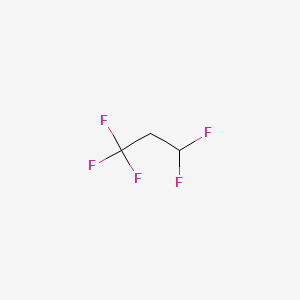

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNHSVIGIHOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052110 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless compressed gas or liquefied gas with a slight ethereal odor; [CHEMINFO] Ether-like odor; [MSDSonline] | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

460-73-1 | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HFC 245fa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,3,3-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9UOF49CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1,1,1,3,3-pentafluoropropane

An In-depth Technical Guide on the Physicochemical Properties of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as HFC-245fa, is a hydrofluorocarbon with the chemical formula CF3CH2CHF2.[1] It is a colorless and volatile liquid or gas at room temperature with a faint ethereal odor.[2] Due to its thermodynamic properties, it has been utilized as a refrigerant, a blowing agent for foam insulation, and in other industrial applications.[1][3] Unlike chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFC-245fa has no ozone depletion potential.[4] This document provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

The key are summarized in the tables below. These properties are crucial for understanding its behavior in various physical and chemical processes.

General and Molecular Properties

| Property | Value | Reference |

| Chemical Name | This compound | [5] |

| Synonyms | HFC-245fa, R-245fa | [4] |

| CAS Number | 460-73-1 | [6] |

| Molecular Formula | C3H3F5 | [6] |

| Molecular Weight | 134.05 g/mol | [5] |

| Appearance | Colorless gas or liquid | [2] |

| Odor | Faint ethereal | [2] |

Thermodynamic Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 15.3 °C (288.45 K) | at 1 atm | [7] |

| Melting Point | -103 °C (-153.4 °F) | [1] | |

| Critical Temperature | Not Available | [8] | |

| Vapor Pressure | 1,227 hPa | at 20 °C (68 °F) | [1] |

| 3,882 hPa | at 54.4 °C (129.9 °F) | [1] | |

| Liquid Density | 1.32 g/cm³ | at 20 °C (68 °F) | [1] |

| 1404.1 kg/m ³ | at 0 °C (liquid, 1 bar) | [4] | |

| Vapor Density | 5.84 kg/m ³ | at 15 °C (vapor, 1 bar) | [4] |

| Flash Point | None | [7] | |

| Autoignition Temperature | 412 °C (773.6 °F) | [8] |

Transport and Other Properties

| Property | Value | Conditions | Reference |

| Solubility in Water | 0.13 g/L | [1] | |

| Dynamic Viscosity | Data available over a range of temperatures and pressures | [9] | |

| Vapor Thermal Conductivity | 12.50 mW/m·K | at 25 °C | [7] |

| Octanol/Water Partition Coefficient (log P) | 1.68 | [4] | |

| Global Warming Potential (100-year) | 950 | [4] | |

| Ozone Depletion Potential | 0 | [4] |

Experimental Protocols

The determination of the involves various established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Vapor Pressure

The vapor pressure of HFC-245fa can be measured using a constant-volume apparatus.[10]

Methodology:

-

Apparatus Setup: A constant-volume cell of known volume is utilized. The cell is connected to a pressure transducer and a temperature control system.

-

Sample Preparation: A sample of high-purity this compound is introduced into the evacuated constant-volume cell. The mass of the sample is accurately determined.

-

Temperature Control: The temperature of the cell is precisely controlled using a thermostat bath or a similar device.

-

Equilibrium: The sample is allowed to reach thermal equilibrium at a set temperature.

-

Pressure Measurement: The pressure inside the cell is measured using a calibrated pressure transducer.

-

Data Collection: The vapor pressure is recorded at various temperatures. The experimental data can then be fitted to a vapor pressure equation, such as the Antoine or Wagner equation, to describe the relationship between vapor pressure and temperature.[10][11]

Determination of Liquid Density

The density of liquid HFC-245fa can be measured using a high-pressure vibrating tube densimeter.[10]

Methodology:

-

Apparatus: A vibrating tube densimeter is employed. The instrument measures the oscillation period of a U-shaped tube filled with the sample.

-

Calibration: The densimeter is calibrated using fluids of known density, such as water and vacuum, at various temperatures and pressures.

-

Sample Loading: The liquid sample of this compound is introduced into the vibrating tube.

-

Temperature and Pressure Control: The temperature and pressure of the sample are controlled and monitored.

-

Measurement: The oscillation period of the tube is measured, which is directly related to the density of the fluid.

-

Data Analysis: The density is calculated from the measured oscillation period using the calibration data. The experimental results can be correlated with equations of state, such as the Tait equation.[10]

Determination of Viscosity

The viscosity of liquid and gaseous HFC-245fa can be determined using a vibrating-wire viscometer or an oscillating disk viscometer.[9][10]

Methodology (Vibrating-Wire Viscometer): [9]

-

Apparatus: The viscometer consists of a taut wire that is made to oscillate in the fluid sample.

-

Measurement Principle: The viscosity of the fluid is determined from the damping of the wire's oscillations.

-

Sample Environment: The sample is maintained at a constant temperature and pressure.

-

Data Acquisition: The instrument measures the resonance frequency and bandwidth of the oscillating wire.

-

Calculation: The viscosity is calculated from these measurements using a theoretical model that relates the fluid's viscosity and density to the damping of the wire's vibration.

-

Uncertainty: The combined expanded uncertainty of these results with a level of confidence of 0.95 (k = 2) is about ± 2.8 %.[12]

Determination of Thermal Conductivity

The thermal conductivity of HFC-245fa can be measured using a transient hot-wire apparatus.[3][13]

-

Apparatus: The instrument consists of two thin platinum wires suspended in the fluid. One wire acts as a heating element and the other as a temperature sensor.

-

Measurement Principle: A step voltage is applied to the heating wire, causing its temperature to rise. The rate of this temperature rise is dependent on the thermal conductivity of the surrounding fluid.

-

Data Collection: The temperature increase of the wire is measured as a function of time.

-

Calculation: The thermal conductivity is determined by fitting the experimental data to a theoretical model that describes the transient heat transfer from a line source.

-

Experimental Range: This method has been used to measure the thermal conductivity of liquid HFC-245fa over a temperature range of 173–344 K and a pressure range of 0.1–71 MPa.[3] The experimental data reported have an expanded uncertainty of less than 1%.[3]

Visualizations

Molecular Structure and Physicochemical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its key physicochemical properties.

Caption: Relationship between molecular structure and properties of HFC-245fa.

Experimental Workflow for Vapor Pressure Determination

The diagram below outlines a typical experimental workflow for determining the vapor pressure of a volatile compound like this compound.

Caption: Workflow for vapor pressure measurement.

References

- 1. This compound (HFC-245fa, R245fa) Supplier| Cosutin China [cosutinchina.com]

- 2. ecetoc.org [ecetoc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pentafluoropropane - Wikipedia [en.wikipedia.org]

- 5. This compound | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. produkte.linde-gas.at [produkte.linde-gas.at]

- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 8. airgas.com [airgas.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Measurements of the Thermal Conductivity of this compound (R-245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces | NIST [nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1,1,3,3-Pentafluoropropane (CAS Number: 460-73-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon with the chemical formula C₃H₃F₅. It is a colorless, volatile liquid at room temperature with a faint ethereal odor.[1] This compound has gained significant attention as a replacement for ozone-depleting substances, such as chlorofluorocarbons (CFCs), in various industrial applications. For the research and pharmaceutical sectors, its unique physicochemical properties, low toxicity, and potential as a solvent or propellant present opportunities for innovative applications. This guide provides a comprehensive technical overview of this compound, focusing on its core properties, synthesis, analytical determination, and biological interactions relevant to a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of experiments. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 460-73-1 | [2] |

| Molecular Formula | C₃H₃F₅ | [2] |

| Molecular Weight | 134.05 g/mol | [2] |

| Boiling Point | 15.3 °C (59.5 °F; 288.4 K) | [3] |

| Melting Point | -108 °C | [3] |

| Density (liquid, at 25°C) | 1.32 g/cm³ | [3] |

| Vapor Pressure (at 20°C) | 123.6 kPa | [3] |

| Solubility in Water (at 25°C) | 1.3 g/L | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.28 | [3] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa).[4][5][6]

Laboratory-Scale Synthesis: Fluorination of 1,1,1,3,3-Pentachloropropane

Reaction: CCl₃CH₂CHCl₂ + 5HF → CF₃CH₂CHF₂ + 5HCl

Experimental Protocol:

-

Reactants: 1,1,1,3,3-pentachloropropane, anhydrous hydrogen fluoride (B91410) (HF), and a fluorination catalyst (e.g., a pentavalent antimony halide).[5][6]

-

Apparatus: A high-pressure reactor made of materials resistant to hydrogen fluoride, such as Hastelloy-C, equipped with a stirrer, temperature and pressure sensors, and inlet/outlet ports for reactants and products.

-

Procedure:

-

The reactor is charged with the fluorination catalyst.

-

Anhydrous HF is fed into the reactor.

-

1,1,1,3,3-pentachloropropane is then continuously fed into the reactor at a controlled rate.

-

The reaction is typically carried out in the liquid phase at a temperature below 50°C to control the exothermicity and selectivity of the reaction.[5]

-

The product stream, containing this compound, unreacted starting materials, intermediates, and HCl, is continuously removed from the reactor.

-

Purification

The crude product stream from the synthesis requires purification to remove HCl, unreacted HF, and other chlorinated and fluorinated byproducts.

Experimental Protocol:

-

Acid Removal: The gas stream is first passed through a water or alkaline scrubber to remove HCl and HF.

-

Drying: The stream is then dried using a suitable desiccant, such as molecular sieves.

-

Distillation: Fractional distillation is employed to separate the this compound from remaining impurities, taking advantage of the differences in their boiling points.

Analytical Methods for Biological Matrices

For researchers in drug development and toxicology, the ability to accurately quantify this compound and its metabolites in biological samples is crucial.

Determination of this compound in Blood

Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for volatile compounds in a complex matrix like blood.[7][8]

Experimental Protocol:

-

Sample Preparation: A known volume of whole blood is placed in a headspace vial. An internal standard (e.g., a deuterated analog or another volatile fluorocarbon) is added. The vial is sealed and heated to a specific temperature (e.g., 60-80°C) to allow the volatile compounds to partition into the headspace.[8]

-

Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

-

GC-MS Parameters (Illustrative):

-

Column: A low-polarity capillary column (e.g., DB-5ms).

-

Oven Program: An initial temperature of 40°C, held for a few minutes, followed by a ramp to a higher temperature to elute any less volatile compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.

-

References

- 1. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2001036355A1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. US5969198A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. Detection of perfluorocarbons in blood by headspace solid-phase microextraction combined with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 1,1,1,3,3-Pentafluoropropane, commonly known as HFC-245fa.

Molecular Structure and Identification

This compound is a hydrofluorocarbon (HFC) with the chemical formula C₃H₃F₅.[1] Its structure consists of a three-carbon propane (B168953) backbone where five hydrogen atoms have been replaced by fluorine atoms. The IUPAC name for this compound is this compound.[2][3] It is a colorless and volatile liquid or gas at room temperature with a faint ethereal odor.[4]

Physicochemical Properties

HFC-245fa is valued for its specific thermodynamic properties, making it suitable as a blowing agent for foam insulation, a refrigerant, and a propellant in aerosol products.[1][5] Unlike its predecessors, the chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFC-245fa has no ozone depletion potential (ODP).[2][6] However, it does have a significant global warming potential (GWP).[2][6]

Table 1: Physical and Chemical Properties of HFC-245fa

| Property | Value | References |

| Chemical Formula | C₃H₃F₅ | [1][7] |

| Molecular Weight | 134.05 g/mol | [3][5] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 460-73-1 | [2] |

| Boiling Point (at 1 atm) | 15.3 °C (59.5 °F) | [5][7][8] |

| Freezing Point | <-107 °C (<-160 °F) | [7][9] |

| Liquid Density (at 20°C) | 1.32 g/cm³ | [5][7] |

| Vapor Pressure (at 20°C) | 122.8 kPa (17.8 psia) | [7][9] |

| Water Solubility (in HFC-245fa) | 1600 ppm | [9][10] |

| Ozone Depletion Potential (ODP) | 0 | [5][6] |

| Global Warming Potential (GWP, 100-year) | 950 - 1030 | [2][4][5] |

| Atmospheric Lifetime | 7.2 years | [2][4] |

Synthesis of HFC-245fa

A common method for the industrial synthesis of HFC-245fa involves the vapor-phase fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) with anhydrous hydrogen fluoride (B91410) (HF) in the presence of a fluorination catalyst.[11][12]

This protocol describes a general procedure for the synthesis of HFC-245fa.

-

Catalyst Preparation: An antimony pentafluoride (SbF₅) catalyst supported on an inert porous material is prepared to enhance catalytic activity and stability.[11]

-

Reactor Setup: A corrosion-resistant reactor (e.g., made of Inconel or Monel) suitable for high-pressure and high-temperature vapor-phase reactions is used. The reactor is packed with the prepared catalyst.

-

Reaction Execution:

-

1,1,1,3,3-pentachloropropane (HCC-240fa) and anhydrous hydrogen fluoride (HF) are vaporized and fed into the reactor.

-

The reaction is typically carried out at elevated temperatures.

-

The pressure is maintained within a range of approximately 1500 to 5000 kPa.[13]

-

-

Product Collection: The effluent gas stream from the reactor, containing HFC-245fa, unreacted starting materials, intermediates (like HCFC-1233), and byproducts (such as HCl), is passed through a condenser to liquefy the organic components.

-

Purification: The crude liquid product is purified using distillation to separate the desired HFC-245fa from other components based on their different boiling points. Unreacted intermediates can be recycled back into the reactor.[14]

Analytical Characterization

The identity and purity of synthesized HFC-245fa are typically confirmed using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

-

Gas Chromatography (GC):

-

Sample Preparation: A gaseous sample of the final product is injected into a gas chromatograph.

-

Instrumentation: A GC system equipped with a suitable capillary column and a flame ionization detector (FID) is used.[4]

-

Analysis: The retention time of the major peak is compared with that of a known HFC-245fa standard to confirm its identity. The peak area provides a quantitative measure of purity.

-

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the liquid HFC-245fa is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used to acquire the ¹⁹F NMR spectrum.

-

Analysis: The ¹⁹F NMR spectrum of HFC-245fa is expected to show two distinct signals corresponding to the -CF₃ and -CHF₂ groups. The chemical shifts, splitting patterns (due to H-F coupling), and integration of these signals are characteristic of the this compound structure.[4][15]

-

Safety and Handling

HFC-245fa has low acute inhalation toxicity.[4] However, at very high concentrations, it can act as an asphyxiant by displacing oxygen and may cause cardiac sensitization.[4][16] It is non-flammable under normal conditions.[1][9] Proper handling procedures, including the use of personal protective equipment and adequate ventilation, are essential to prevent exposure.[1]

Table 2: Toxicological and Safety Data for HFC-245fa

| Parameter | Value / Observation | References |

| Acute Inhalation Toxicity (Rat, 4-hr) | No deaths at 203,000 ppm | [4] |

| Cardiac Sensitization | Observed at high exposure levels (≥ 44,000 ppm) | [4] |

| Genetic Toxicity | Not mutagenic in Ames test; weakly positive in human lymphocyte chromosome aberration assay without metabolic activation. | [4] |

| Workplace Environmental Exposure Level (WEEL) | 300 ppm (8-hour time-weighted average) | [9] |

| Flammability | Non-flammable | [1][9] |

When handling HFC-245fa, it is crucial to consult the latest Safety Data Sheet (SDS) for detailed safety information and emergency procedures.[16][17]

References

- 1. canyoncomponents.com [canyoncomponents.com]

- 2. Pentafluoropropane - Wikipedia [en.wikipedia.org]

- 3. This compound | C3H3F5 | CID 68030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. HFC 245fa, Refrigerant Supplier - LECRON SHARE [lecronchem.com]

- 6. R245fa-Artsen Chemical [en.artsenchem.com]

- 7. HFC-245fa [beijingyuji.com]

- 8. stargetgas.com [stargetgas.com]

- 9. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 10. wernerblank.com [wernerblank.com]

- 11. researchgate.net [researchgate.net]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. US5574192A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 14. US5969198A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 17. honeywell-pmt.com [honeywell-pmt.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,1,3,3-pentafluoropropane (R-245fa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-pentafluoropropane, also known as HFC-245fa or R-245fa, is a hydrofluorocarbon with the chemical formula CF3CH2CHF2.[1][2] It is a colorless gas at standard conditions and is recognized for its applications as a refrigerant, a blowing agent for foam insulation, and a working fluid in organic Rankine cycles.[1][3][4] Its favorable characteristics include being non-ozone-depleting, having low toxicity, and being non-flammable.[1][5][6] This technical guide provides a comprehensive overview of the core thermodynamic properties of R-245fa, detailing the experimental methodologies used for their determination and presenting key data in a structured format for ease of reference and comparison.

Core Thermodynamic and Physical Properties

A summary of the fundamental physical and critical properties of this compound is presented below. These values are essential for the development of thermodynamic models and equations of state.

| Property | Value | Units |

| Molecular Weight | 134.05 | g/mol |

| Normal Boiling Point | 15.13 | °C |

| Freezing Point | < -107 | °C |

| Critical Temperature | 154.01 | °C |

| Critical Pressure | 3.651 | MPa |

| Critical Density | 516 | kg/m ³ |

| Triple Point Temperature | 170.0 | K |

| Ozone Depletion Potential | 0 | - |

| Global Warming Potential (100-yr) | 950 | - |

Data Presentation: Key Thermodynamic Properties

The following tables summarize the temperature-dependent thermodynamic properties of this compound, including vapor pressure, density, isobaric heat capacity, viscosity, and thermal conductivity.

Table 1: Saturated Properties of this compound (R-245fa)

| Temperature (°C) | Pressure (bar) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) | Liquid Entropy (kJ/kg·K) | Vapor Entropy (kJ/kg·K) |

| -5.0 | 0.422 | 1416.5 | 2.597 | 193.71 | 400.98 | 0.9768 | 1.7497 |

| 0.0 | 0.533 | 1403.9 | 3.231 | 200.00 | 404.72 | 1.0000 | 1.7495 |

| 5.0 | 0.666 | 1391.2 | 3.984 | 206.34 | 408.47 | 1.0230 | 1.7497 |

| 10.0 | 0.824 | 1378.3 | 4.871 | 212.73 | 412.22 | 1.0457 | 1.7502 |

| 15.0 | 1.011 | 1365.2 | 5.908 | 219.17 | 415.97 | 1.0682 | 1.7512 |

| 20.0 | 1.231 | 1351.9 | 7.112 | 225.68 | 419.72 | 1.0905 | 1.7524 |

| 25.0 | 1.486 | 1338.5 | 8.503 | 232.24 | 423.46 | 1.1126 | 1.7540 |

Data sourced from TEGA R 245fa Saturated Pressure Table.[7]

Table 2: Isobaric Heat Capacity of Liquid this compound (R-245fa)

| Temperature (K) | Pressure (kPa) | Molar Heat Capacity (J/mol·K) |

| 315.15 | 1590.00 | 184.58 |

| 320.15 | 1590.00 | 185.79 |

| 325.15 | 1590.00 | 187.80 |

| 330.15 | 1590.00 | 191.02 |

| 335.15 | 1590.00 | 195.31 |

| 315.15 | 2520.00 | 184.05 |

| 320.15 | 2520.00 | 185.12 |

| 325.15 | 2520.00 | 186.73 |

| 330.15 | 2520.00 | 189.95 |

| 335.15 | 2520.00 | 194.37 |

Data sourced from Cheméo.[8]

Table 3: Viscosity of Liquid this compound (R-245fa)

| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |

| 263 | ~Sat. to 40 | Varies with pressure |

| 273 | ~Sat. to 40 | Varies with pressure |

| 293 | ~Sat. to 40 | Varies with pressure |

| 313 | ~Sat. to 40 | Varies with pressure |

| 333 | ~Sat. to 40 | Varies with pressure |

| 353 | ~Sat. to 40 | Varies with pressure |

| 373 | ~Sat. to 35 | Varies with pressure |

Note: The viscosity of compressed liquid R-245fa was measured at 12 temperatures from 263 to 373 K and pressures up to 40 MPa. For detailed data points, refer to the original publication.[9]

Table 4: Thermal Conductivity of Liquid this compound (R-245fa)

| Temperature (K) | Pressure (MPa) | Thermal Conductivity (W/m·K) |

| 173 - 344 | 0.1 - 71 | Varies with temperature and pressure |

Note: New experimental data for the thermal conductivity of liquid R-245fa cover a wide range of conditions. The expanded uncertainty of these measurements is less than 1%. For specific data points, consultation of the source material is recommended.[10][11]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental methodologies. The following sections detail the protocols for key experiments cited in the determination of R-245fa's properties.

Vapor Pressure Measurement (Constant-Volume Apparatus)

The vapor pressure of R-245fa has been determined using a constant-volume apparatus.[7][12] This method involves measuring the pressure exerted by the vapor in equilibrium with its liquid phase at different temperatures within a fixed volume.

Methodology:

-

Sample Preparation: A pure sample of this compound is degassed to remove any non-condensable impurities.

-

Apparatus Setup: The degassed sample is introduced into a thermostatically controlled cell of a known, constant volume. The cell is equipped with a high-precision pressure transducer and a temperature sensor.

-

Data Acquisition: The temperature of the cell is precisely controlled and varied. At each temperature setpoint, the system is allowed to reach thermal equilibrium. The corresponding vapor pressure is then recorded.

-

Data Analysis: The collected temperature and pressure data are fitted to a vapor pressure equation, such as the Antoine equation, to provide a continuous relationship between these two properties.[7]

Thermal Conductivity Measurement (Transient Hot-Wire Method)

The thermal conductivity of R-245fa has been measured using the transient hot-wire technique.[3][10][11] This is an absolute method that determines thermal conductivity by observing the transient temperature rise of a thin wire submerged in the fluid following a step change in applied voltage.

Methodology:

-

Sensor and Cell: A thin platinum wire, acting as both a heating element and a resistance thermometer, is submerged in the liquid R-245fa within a high-pressure cell.

-

Electrical Circuit: The hot wire is incorporated into one arm of a Wheatstone bridge to accurately measure its resistance change.

-

Measurement Process: A step voltage is applied to the bridge, causing a sudden heating of the wire. The resulting temperature rise of the wire is recorded as a function of time by monitoring the change in its resistance.

-

Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.[12] The short duration of the measurement (typically around 1 second) minimizes the effects of natural convection.

Viscosity Measurement (Vibrating-Wire Viscometer)

The viscosity of liquid R-245fa has been determined using a vibrating-wire viscometer.[9] This technique measures the damping effect of the fluid on the transverse oscillations of a thin wire.

Methodology:

-

Apparatus: A taut wire is positioned within a fluid-filled cell and is subjected to a magnetic field.

-

Excitation and Detection: An alternating current is passed through the wire, causing it to oscillate. The damping of these oscillations, which is dependent on the fluid's viscosity and density, is measured.

-

Data Acquisition: The resonance frequency and the bandwidth of the resonance curve of the vibrating wire are precisely measured.

-

Calculation: The viscosity of the fluid is then calculated from the measured damping characteristics of the wire's oscillation.

Isobaric Heat Capacity Measurement (Flow Calorimetry)

The isobaric heat capacity of liquid R-245fa has been measured using a flow calorimeter.[13] This method determines the heat capacity by measuring the temperature change of the fluid as it flows through a heated tube at a constant pressure.

Methodology:

-

Fluid Flow: A steady, measured flow of R-245fa is established through a calorimetric cell.

-

Heating: A known amount of heat is supplied to the fluid as it passes through a heated section of the cell.

-

Temperature Measurement: The temperature of the fluid is precisely measured at the inlet and outlet of the heated section.

-

Calculation: The isobaric heat capacity is calculated from the mass flow rate, the heat input, and the measured temperature difference, while accounting for any heat losses to the surroundings. The measurements are repeated at various temperatures and pressures.

Conclusion

The thermodynamic properties of this compound (R-245fa) have been extensively studied using a variety of high-precision experimental techniques. The data presented in this guide, derived from these rigorous methodologies, provide a reliable foundation for the design and analysis of systems utilizing R-245fa. A thorough understanding of these properties is critical for researchers and engineers working in fields such as refrigeration, power generation, and materials science. The continued development of comprehensive equations of state, validated by such experimental data, will further enhance the predictive capabilities for the behavior of this important working fluid.[5][14][15]

References

- 1. R245FA Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 2. researchgate.net [researchgate.net]

- 3. climalife.com [climalife.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. tega.de [tega.de]

- 8. Propane, 1,1,1,3,3-pentafluoro (CAS 460-73-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. scribd.com [scribd.com]

- 11. thermtest.com [thermtest.com]

- 12. A High-Temperature Transient Hot-Wire Thermal Conductivity Apparatus for Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. R245fa — CoolProp 7.2.0 documentation [coolprop.org]

- 14. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 15. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Synthesis and Production of 1,1,1,3,3-pentafluoropropane (HFC-245fa)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and production of 1,1,1,3,3-pentafluoropropane, commercially known as HFC-245fa. This hydrofluorocarbon is a significant compound utilized as a refrigerant, blowing agent, and solvent, making its synthesis a key area of industrial and chemical research.[1][2] This document details the primary reaction pathways, experimental protocols, and quantitative data derived from key patents and research publications.

Primary Synthesis Pathway: Fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa)

The most prevalent industrial method for the production of HFC-245fa is the fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) with anhydrous hydrogen fluoride (B91410) (HF).[3][4] This reaction can be conducted in either a liquid or gas phase, with the choice of phase influencing the reaction conditions and catalyst systems.

The overall reaction is as follows:

CCl₃CH₂CHCl₂ + 5HF → CF₃CH₂CHF₂ + 5HCl

This process can be carried out using various catalysts, with antimony pentahalides, such as antimony pentachloride (SbCl₅), being particularly effective.[4][5][6] The reaction typically proceeds through a series of intermediate fluorinated compounds.[7]

Liquid-Phase Fluorination

Liquid-phase fluorination is a common method for HFC-245fa production. It involves reacting HCC-240fa with HF in the presence of a liquid-phase fluorination catalyst.[8]

Caption: Liquid-Phase Fluorination Workflow for HFC-245fa Synthesis.

Gas-Phase Fluorination

Gas-phase fluorination offers an alternative route, which can sometimes provide advantages in terms of continuous processing and catalyst handling.[9] In this method, vaporized HCC-240fa and HF are passed over a solid catalyst bed.

Caption: Gas-Phase Fluorination Workflow for HFC-245fa Synthesis.

Precursor Synthesis: 1,1,1,3,3-pentachloropropane (HCC-240fa)

The primary starting material, HCC-240fa, is typically synthesized via the radical addition of carbon tetrachloride (CCl₄) to vinyl chloride (CH₂=CHCl).[10][11] This reaction is often catalyzed by a mixture of an organophosphate solvent, iron metal, and ferric chloride.[10]

Caption: Synthesis of the Precursor HCC-240fa.

Quantitative Data Summary

The following table summarizes quantitative data from various patented synthesis methods for HFC-245fa.

| Parameter | Liquid-Phase Fluorination (Example 1) | Liquid-Phase Fluorination (Example 2) | Liquid-Phase Fluorination (Example 3) | Gas-Phase Fluorination |

| Starting Material | CCl₃CH₂CHCl₂ (HCC-240fa) | CCl₃CH₂CHCl₂ (HCC-240fa) | CF₃CH₂CHCl₂ | 1,1,1,3,3-pentachloropropane |

| Catalyst | Antimony Pentachloride (SbCl₅) | Antimony Pentachloride (SbCl₅) | Antimony Pentachloride (SbCl₅) | Not specified in detail |

| HF to Organic Ratio | ~13:1 | ~25:1 | ~17:1 | Not specified in detail |

| Temperature (°C) | ~95 | ~95 | ~95 | 150-400 |

| Pressure (psig) | ~150 | ~150 | ~150 | Not specified in detail |

| Yield/Purity of HFC-245fa | 320 lbs (99.9% purity) | 345 lbs (99.9% purity) | 340 lbs (99.9% purity) | High yield |

| Key Byproducts | High boiling point byproducts (50 lbs) | High boiling point byproducts (21 lbs) | High boiling point byproducts (36.4 lbs) | HCl |

| Reference | [8] | [8] | [8] | [9][12] |

Experimental Protocols

Synthesis of 1,1,1,3,3-pentachloropropane (HCC-240fa)

This protocol is based on the general descriptions found in the literature for the radical addition of carbon tetrachloride to vinyl chloride.[10][11]

Materials:

-

Carbon tetrachloride (CCl₄)

-

Vinyl chloride (CH₂=CHCl)

-

Catalyst mixture: organophosphate solvent, iron metal, ferric chloride[10]

-

Acetonitrile (solvent)[11]

-

Cuprous chloride (catalyst)[11]

-

Triethanolamine (B1662121) (catalyst promoter)[11]

Equipment:

-

High-pressure reactor equipped with a stirrer, temperature and pressure controls, and inlet/outlet ports.

Procedure:

-

Charge the high-pressure reactor with carbon tetrachloride and the catalyst mixture (e.g., cuprous chloride and triethanolamine in acetonitrile).[11]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to the desired temperature (e.g., 110-125°C).[11]

-

Introduce vinyl chloride into the reactor, maintaining a specific molar ratio of CCl₄ to vinyl chloride (e.g., 1:0.3-0.4).[11]

-

Maintain the reaction pressure between 0.5-1.0 MPa.[11]

-

Allow the reaction to proceed for 5-8 hours with continuous stirring.[11]

-

After the reaction is complete, cool the reactor and vent any unreacted vinyl chloride.

-

The crude product is then purified, typically by distillation, to yield 1,1,1,3,3-pentachloropropane with a purity of up to 98%.[11]

Liquid-Phase Fluorination of HCC-240fa to HFC-245fa

This protocol is a generalized procedure based on examples provided in patents.[5][8]

Materials:

-

1,1,1,3,3-pentachloropropane (HCC-240fa)

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅) catalyst

-

Chlorine (to keep the catalyst active)[8]

Equipment:

-

A corrosion-resistant (e.g., Inconel or Monel) high-pressure reactor (e.g., 50-gallon) equipped with a stirrer, heating system, and pressure control.[5]

-

Distillation column for product purification.

Procedure:

-

Charge the reactor with the antimony pentachloride catalyst (e.g., ~400 lbs).[8]

-

Add anhydrous HF to the reactor (e.g., ~80 lbs).[8]

-

Heat the reactor to the reaction temperature (e.g., ~95°C) and vent any generated HCl.[8]

-

Continuously feed HCC-240fa, fresh HF, recycled HF, and chlorine into the reactor at specified rates (e.g., ~605 lbs/day HCC-240fa, ~280 lbs/day fresh HF, ~1128 lbs/day recycled HF, and ~20 lbs/day chlorine).[8]

-

Maintain the reactor pressure at the desired level (e.g., ~150 psig).[8]

-

The reaction products, primarily HFC-245fa and HCl, are continuously removed from the reactor.

-

The product stream is passed through a distillation column to separate the HFC-245fa from HCl, unreacted HF, and byproducts.

-

The purified HFC-245fa is collected. Unreacted HF can be recycled back to the reactor.

Alternative Synthesis Routes

While the fluorination of HCC-240fa is the dominant method, other routes have been explored:

-

Hydrogenolysis of CFCCl₂CF₂Cl: An older method for producing HFC-245fa.[1]

-

Fluorination and hydrogenolysis of hexachloropropane. [1]

-

Elimination and hydrogenation of HFC-236fa. [1]

-

Fluorination of hexafluoropropylene. [1]

-

Catalytic Hydrogenation of 1,1,1,3,3-pentafluoropropene. [13]

These methods have generally been found to be less economically viable or efficient for large-scale commercial production compared to the fluorination of HCC-240fa.[5]

This guide provides a foundational understanding of the synthesis and production of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Researchers are advised to consult the primary literature and patents for more detailed information and to adhere to all necessary safety precautions when handling the hazardous materials involved in these syntheses.

References

- 1. stargetgas.com [stargetgas.com]

- 2. This compound Supplier | 460-73-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. ecetoc.org [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. US5574192A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 6. WO2001036355A1 - Process for producing this compound - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US7214839B2 - Method of making hydrofluorocarbons - Google Patents [patents.google.com]

- 9. CN103880589A - Process for co-producing HFO-1234ze and HFC-245fa - Google Patents [patents.google.com]

- 10. oxy.com [oxy.com]

- 11. researchgate.net [researchgate.net]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. US5969198A - Process for the preparation of this compound - Google Patents [patents.google.com]

In-depth Technical Guide: Environmental Impact and Atmospheric Lifetime of HFC-245fa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental properties of 1,1,1,3,3-Pentafluoropropane (HFC-245fa), a hydrofluorocarbon used as a blowing agent, refrigerant, and in other industrial applications. The document details its atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP), supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Environmental Impact Data

The environmental impact of HFC-245fa is summarized in the following tables, providing key metrics for its atmospheric behavior and contribution to climate change.

Table 1: Atmospheric Lifetime and Ozone Depletion Potential of HFC-245fa

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 7.2 - 8.12 years | [1][2] |

| Ozone Depletion Potential (ODP) | 0 | [1][3] |

Table 2: Global Warming Potential (GWP) of HFC-245fa

| Time Horizon | GWP Value | Reference(s) |

| 20-year | 3820 | [4] |

| 100-year | 858 - 1030 | [5][6][7] |

| 500-year | 370 |

Atmospheric Degradation Pathway

The primary removal mechanism for HFC-245fa from the atmosphere is through reaction with hydroxyl radicals (•OH) in the troposphere.[1] This process initiates a series of reactions that ultimately break down the molecule into simpler, less harmful substances. The degradation of HFC-245fa does not lead to the formation of ozone-depleting chlorine or bromine radicals.[1]

The atmospheric degradation of HFC-245fa yields carbon dioxide, hydrogen fluoride (B91410), and carbonyl fluoride. The carbonyl fluoride will then rapidly hydrolyze to form additional carbon dioxide and hydrogen fluoride.[1]

Experimental Protocols

The determination of the environmental parameters of HFC-245fa involves sophisticated laboratory techniques. The following sections outline the methodologies for measuring its atmospheric lifetime and global warming potential.

Determination of Atmospheric Lifetime

The atmospheric lifetime of HFC-245fa is primarily determined by its reaction rate with the hydroxyl radical (•OH). Two common laboratory methods for measuring this rate constant are Flash Photolysis-Resonance Fluorescence (FP-RF) and the Relative Rate method.

Objective: To directly measure the rate constant of the reaction between HFC-245fa and OH radicals under controlled laboratory conditions.

Methodology:

-

Reactant Preparation: A gas mixture containing a known concentration of HFC-245fa, an OH radical precursor (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂) is prepared in a flow tube reactor.

-

OH Radical Generation: A high-intensity pulse of ultraviolet light from a flash lamp or excimer laser is used to photolyze the precursor molecule, generating a transient concentration of OH radicals.

-

OH Radical Detection: The concentration of OH radicals is monitored over time using resonance fluorescence. A specific wavelength of light is used to excite the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.

-

Kinetic Measurement: The decay of the OH radical fluorescence signal is measured as a function of time after the photolysis pulse. This decay is pseudo-first-order in the presence of a large excess of HFC-245fa.

-

Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the fluorescence signal. By varying the concentration of HFC-245fa, a plot of the pseudo-first-order rate constant versus the HFC-245fa concentration yields a straight line, the slope of which is the bimolecular rate constant for the reaction.

-

Temperature Dependence: The experiment is repeated at different temperatures to determine the Arrhenius parameters, which are then used to calculate the atmospheric lifetime.

Objective: To determine the rate constant of the reaction between HFC-245fa and OH radicals by comparing it to the known rate constant of a reference compound.

Methodology:

-

Reactant Mixture: A gas mixture containing HFC-245fa, a reference compound with a well-known OH rate constant (e.g., methane (B114726) or ethane), and an OH radical precursor is prepared in a reaction chamber (e.g., a Teflon bag or glass vessel).

-

Reaction Initiation: OH radicals are generated in the chamber, typically through the photolysis of the precursor.

-

Concentration Monitoring: The concentrations of HFC-245fa and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The relative rates of disappearance of HFC-245fa and the reference compound are used to calculate the unknown rate constant according to the following equation: ln([HFC-245fa]₀/[HFC-245fa]t) = (k_HFC-245fa / k_ref) * ln([ref]₀/[ref]t) where [ ]₀ and [ ]t are the concentrations at the beginning and at time t, and k is the rate constant. A plot of ln([HFC-245fa]₀/[HFC-245fa]t) versus ln([ref]₀/[ref]t) gives a straight line with a slope of k_HFC-245fa / k_ref.

Determination of Global Warming Potential (GWP)

The GWP of a greenhouse gas is a measure of its radiative efficiency (how effectively it traps heat) and its atmospheric lifetime. The determination of GWP involves measuring the infrared absorption cross-section of the molecule.

Methodology:

-

Sample Preparation: A sample of HFC-245fa of known concentration in a non-absorbing buffer gas (e.g., N₂) is prepared in a gas cell with a known path length.

-

Infrared Spectroscopy: The infrared spectrum of the sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the relevant atmospheric window (typically 500-2500 cm⁻¹).

-

Absorption Cross-Section Calculation: The absorption cross-section is calculated from the measured absorbance using the Beer-Lambert law.

-

Radiative Efficiency Calculation: The radiative efficiency is determined by integrating the absorption cross-section over the thermal infrared spectrum, taking into account the spectral distribution of outgoing longwave radiation from the Earth.

-

GWP Calculation: The GWP is calculated by integrating the radiative forcing of a pulse emission of the gas over a specified time horizon (e.g., 20, 100, or 500 years) and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same period. This calculation also requires the atmospheric lifetime of HFC-245fa.

This comprehensive guide provides the foundational knowledge for understanding the environmental impact of HFC-245fa. The detailed methodologies and data presented are intended to support researchers and professionals in their efforts to evaluate and develop environmentally benign alternatives.

References

In-Depth Technical Guide: Ozone Depletion Potential (ODP) of 1,1,1,3,3-pentafluoropropane (HFC-245fa)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ozone Depletion Potential (ODP) of 1,1,1,3,3-pentafluoropropane, commonly known as HFC-245fa. It delves into the scientific basis for its ODP, the methodologies used for its determination, and its atmospheric fate.

Executive Summary

This compound (HFC-245fa) is a hydrofluorocarbon that has been utilized as a replacement for ozone-depleting substances (ODS) like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications, including as a blowing agent for foam insulation.[1][2] A critical environmental consideration for any replacement compound is its potential to harm the stratospheric ozone layer. HFC-245fa is characterized by a zero Ozone Depletion Potential (ODP).[1][3] This is fundamentally because the HFC-245fa molecule does not contain chlorine or bromine atoms, the primary catalysts for stratospheric ozone destruction.[1] Its atmospheric degradation is primarily initiated by reaction with hydroxyl radicals (OH) in the troposphere, leading to a relatively short atmospheric lifetime and preventing it from transporting significant quantities of halogenated compounds to the stratosphere.

Quantitative Data Summary

The key environmental and physical properties of HFC-245fa are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | CF₃CH₂CHF₂ | [4] |

| Molecular Weight | 134.05 g/mol | [4] |

| Ozone Depletion Potential (ODP) | 0 | [1][3] |

| Global Warming Potential (GWP), 100-year | 950 - 1030 | [1][4] |

| Atmospheric Lifetime | 7.2 - 7.7 years | [1] |

| Boiling Point | 15.3 °C (59.5 °F) | [4] |

| Primary Atmospheric Sink | Reaction with Hydroxyl (OH) Radicals | [1][5] |

| Primary Degradation Products | Carbon Dioxide (CO₂), Hydrogen Fluoride (B91410) (HF) | [1] |

Determination of Ozone Depletion Potential: Methodologies and Experimental Protocols

The Ozone Depletion Potential (ODP) of a compound is a relative measure of its effectiveness in destroying stratospheric ozone compared to a reference compound, typically CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1. The determination of a compound's ODP is a multi-faceted process that integrates laboratory experiments with atmospheric modeling.

Theoretical Basis for Zero ODP of HFC-245fa

The primary reason for the zero ODP of HFC-245fa is its chemical composition. Ozone depletion is primarily driven by catalytic cycles involving chlorine (Cl) and bromine (Br) radicals. HFC-245fa contains only carbon, hydrogen, and fluorine atoms. While fluorine radicals can react with ozone, the resulting products (e.g., FO) are less reactive and do not lead to significant catalytic ozone destruction cycles in the same way that chlorine and bromine do.

Experimental Protocols for Atmospheric Reactivity

To experimentally verify the low potential for ozone depletion, the atmospheric lifetime and degradation pathways of HFC-245fa must be determined. The key experimental technique for this is measuring the rate of its reaction with hydroxyl (OH) radicals, which is the dominant removal process in the troposphere.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a common laboratory technique used to measure the rate constants of gas-phase reactions.

-

Principle: A short, intense pulse of ultraviolet (UV) light (flash photolysis) is used to generate a known concentration of a reactive species, in this case, OH radicals, typically from a precursor molecule like water vapor or nitric acid.

-

Reaction Monitoring: The subsequent decay of the OH radical concentration is monitored over time in the presence of a known excess concentration of HFC-245fa. The decay rate is directly proportional to the reaction rate constant.

-

Detection: The concentration of OH radicals is measured by resonance fluorescence. A specific wavelength of light is used to excite the OH radicals, which then fluoresce (emit light) at a different wavelength. The intensity of the fluorescence is proportional to the OH concentration.

-

Experimental Setup: The reaction occurs in a temperature-controlled reaction cell. The photolysis flash, the resonance lamp for fluorescence excitation, and the detector (e.g., a photomultiplier tube) are arranged around the cell. Gas flows are precisely controlled to introduce the reactants and a buffer gas (like helium or nitrogen).

-

Data Analysis: By measuring the pseudo-first-order decay rate of OH at different HFC-245fa concentrations, the bimolecular rate constant for the reaction can be determined. These experiments are typically performed over a range of temperatures to determine the temperature dependence of the reaction rate.

Smog Chamber Studies

Environmental or "smog" chambers are large, controlled-environment enclosures used to simulate atmospheric conditions.

-

Principle: A known mixture of HFC-245fa, an OH radical precursor (e.g., nitrous acid or ozone and water vapor), and a reference compound with a well-known OH reaction rate constant is introduced into the chamber.

-

Reaction Initiation: The mixture is irradiated with UV light to simulate sunlight, which initiates the formation of OH radicals and the subsequent degradation of HFC-245fa and the reference compound.

-

Concentration Monitoring: The concentrations of HFC-245fa and the reference compound are monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Relative Rate Method: The rate constant for the reaction of OH with HFC-245fa is determined relative to the rate constant of the reference compound. The ratio of the decay rates of the two compounds is equal to the ratio of their reaction rate constants.

Atmospheric Degradation Pathway of HFC-245fa

The atmospheric degradation of HFC-245fa is initiated by the abstraction of a hydrogen atom by an OH radical. This initial reaction is the rate-limiting step and determines the atmospheric lifetime of the molecule. The subsequent reactions are relatively fast and lead to the formation of stable, non-ozone-depleting products.

The diagram above illustrates the initial steps in the atmospheric degradation of HFC-245fa. The process begins with the reaction of HFC-245fa with a hydroxyl (OH) radical, which can abstract a hydrogen atom from either of the two carbon atoms bearing hydrogen. This results in the formation of two possible fluoroalkyl radicals. These radicals rapidly react with molecular oxygen (O₂) to form peroxy radicals. The peroxy radicals then react, primarily with nitric oxide (NO), to form alkoxy radicals. These alkoxy radicals are unstable and decompose, breaking C-C or C-F bonds. The resulting products undergo further reactions, ultimately leading to the formation of simple, stable inorganic species such as carbon dioxide (CO₂) and hydrogen fluoride (HF).[1]

Logical Framework for ODP Determination

The determination of a substance's ODP follows a logical workflow that combines theoretical understanding, laboratory measurements, and atmospheric modeling.

This workflow demonstrates that the initial assessment of a substance's ODP begins with a chemical analysis. If the substance, like HFC-245fa, does not contain chlorine or bromine, its ODP is considered to be zero. For substances containing these elements, a more detailed evaluation is required. This involves laboratory experiments to determine key parameters such as reaction rate constants with atmospheric oxidants (like OH radicals) and the substance's UV absorption spectrum. These experimental data are then used as inputs for complex atmospheric models. These models simulate the transport of the substance into the stratosphere and its chemical reactions to calculate its atmospheric lifetime and its overall impact on ozone, resulting in a calculated ODP value relative to CFC-11.

Conclusion

References

The Global Warming Potential of HFC-245fa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Global Warming Potential (GWP) of 1,1,1,3,3-Pentafluoropropane (HFC-245fa), a hydrofluorocarbon utilized as a blowing agent, refrigerant, and aerosol propellant. This document collates and presents key quantitative data, details the experimental methodologies for determining its environmental impact, and visualizes the fundamental processes governing its atmospheric fate. The information is intended to support researchers, scientists, and professionals in making informed decisions regarding the use and potential replacement of this compound.

Introduction

HFC-245fa (CF₃CH₂CHF₂) emerged as a replacement for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] While it has an Ozone Depletion Potential (ODP) of zero, its significance as a greenhouse gas is well-established.[3][4] This guide delves into the core metrics that define its climate impact, primarily its Global Warming Potential (GWP), which is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time period, relative to carbon dioxide (CO₂).[5][6] Understanding the GWP of HFC-245fa is critical for environmental impact assessments and for guiding the development of next-generation, low-GWP alternatives.

Quantitative Data Summary

The environmental properties of HFC-245fa are summarized in the tables below, with data compiled from various authoritative sources, including the Intergovernmental Panel on Climate Change (IPCC) assessment reports.

Table 1: Global Warming Potential (GWP) of HFC-245fa

| Time Horizon | GWP Value (AR4) | GWP Value (AR5) | GWP Value (AR6) |

| 20 years | 3,380[7] | - | - |

| 100 years | 1,030[7] | 858 | 962[8] |

| 500 years | 314[7] | - | - |

| GWP values are relative to CO₂ (GWP = 1). AR4, AR5, and AR6 refer to the 4th, 5th, and 6th Assessment Reports of the IPCC, respectively. |

Table 2: Key Physical and Environmental Properties of HFC-245fa

| Property | Value | Reference(s) |

| Chemical Formula | CF₃CH₂CHF₂ | [1] |

| Molar Mass | 134.05 g/mol | [6] |

| Boiling Point | 15.3 °C | [2] |

| Atmospheric Lifetime | 7.2 - 7.7 years | [3][9][10] |

| Ozone Depletion Potential (ODP) | 0 | [3] |

| Radiative Efficiency (RE) | 0.28 W m⁻² ppb⁻¹ | [7] |

| Safety Classification | B1 | [5] |

Experimental Protocols

The determination of the Global Warming Potential of a compound like HFC-245fa relies on the precise measurement of two key parameters: its atmospheric lifetime and its radiative efficiency.

Determination of Atmospheric Lifetime: Reaction with Hydroxyl Radicals

The primary sink for HFC-245fa in the atmosphere is its reaction with the hydroxyl radical (•OH).[3][9] The rate of this reaction dictates its atmospheric lifetime. A common and precise method for measuring the rate constant of this gas-phase reaction is Flash Photolysis Resonance Fluorescence (FPRF) .

Methodology: Flash Photolysis Resonance Fluorescence (FPRF)

-

Reaction Chamber: The experiment is conducted in a temperature-controlled reaction cell. A mixture of HFC-245fa, a precursor for OH radicals (e.g., H₂O or HNO₃), and a buffer gas (e.g., He or N₂) is introduced into the cell at a controlled pressure.

-

OH Radical Generation: A high-intensity flash of UV light from a flashlamp or a pulsed laser is used to photolyze the precursor, generating a sudden, uniform concentration of OH radicals.

-

Monitoring OH Concentration: The concentration of OH radicals is monitored over time using resonance fluorescence. A light source (e.g., a microwave-discharge lamp) excites the OH radicals to a higher electronic state, and the subsequent fluorescence as they relax back to the ground state is detected by a photomultiplier tube. The fluorescence signal is proportional to the OH concentration.

-

Kinetic Measurement: The decay of the fluorescence signal is recorded as a function of time after the initial flash. In the presence of HFC-245fa, the decay will be faster than in its absence due to the reaction between OH and HFC-245fa.

-

Data Analysis: The pseudo-first-order rate constant is determined from the exponential decay of the OH concentration at a fixed, high concentration of HFC-245fa. By varying the concentration of HFC-245fa and the temperature, the bimolecular rate constant and its temperature dependence (the Arrhenius expression) can be determined.[9]

The atmospheric lifetime (τ) is then calculated by integrating the loss frequency (product of the rate constant and the OH radical concentration) over the entire atmosphere.

Determination of Radiative Efficiency: Infrared Spectroscopy

Radiative efficiency (RE) quantifies the ability of a greenhouse gas to absorb outgoing longwave radiation from the Earth. It is determined by measuring the infrared absorption spectrum of the compound.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A known concentration of HFC-245fa in a non-absorbing buffer gas (e.g., N₂) is prepared in a gas cell with a known optical path length.

-

Spectral Acquisition: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample over the atmospheric window region (typically 500-2000 cm⁻¹). The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation that is transmitted at each wavelength.

-

Data Processing: The resulting interferogram is mathematically converted to an absorption spectrum using a Fourier transform. The spectrum shows the absorption cross-section as a function of wavenumber.

-

Radiative Efficiency Calculation: The radiative efficiency is calculated by integrating the absorption cross-section over the relevant spectral region, taking into account the spectral distribution of outgoing longwave radiation from the Earth. The method of Pinnock et al. (1995) is a widely used approach for this calculation.[11] This involves dividing the infrared spectrum into narrow bands and, for each band, multiplying the absorption cross-section by the outgoing longwave radiation at that wavelength and integrating across the atmospheric window.

Visualization of Key Pathways and Workflows

Atmospheric Degradation Pathway of HFC-245fa

The atmospheric degradation of HFC-245fa is initiated by its reaction with the hydroxyl radical (•OH), leading to a cascade of reactions that ultimately break down the molecule into simpler, less harmful substances.

Caption: Atmospheric degradation pathway of HFC-245fa.

Workflow for Global Warming Potential (GWP) Calculation

The calculation of the GWP of a greenhouse gas is a multi-step process that integrates experimental data with atmospheric models.

Caption: Workflow for GWP calculation.

Conclusion

HFC-245fa, while being a non-ozone-depleting substance, possesses a significant Global Warming Potential, primarily due to its atmospheric lifetime and its ability to absorb infrared radiation. The GWP values reported by the IPCC have been refined over successive assessment reports, reflecting advancements in measurement techniques and atmospheric modeling. The experimental determination of its atmospheric lifetime and radiative efficiency are crucial for accurately quantifying its climate impact. The atmospheric degradation pathway of HFC-245fa is initiated by reaction with hydroxyl radicals, leading to its eventual removal from the atmosphere. This technical guide provides a foundational understanding of the GWP of HFC-245fa, which is essential for researchers and professionals working towards the development and implementation of environmentally benign alternatives.

References

- 1. Radiative forcing - Wikipedia [en.wikipedia.org]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. ecetoc.org [ecetoc.org]

- 4. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]

- 5. Global warming potential - Wikipedia [en.wikipedia.org]

- 6. epa.gov [epa.gov]

- 7. Radiative Forcing Explained: Measuring Climate Change Drivers • Climate Change Academy [climatechange.academy]

- 8. ACP - Estimation of the atmospheric hydroxyl radical oxidative capacity using multiple hydrofluorocarbons (HFCs) [acp.copernicus.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

The Biotransformation and Metabolites of 1,1,1,3,3-Pentafluoropropane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon utilized as a replacement for ozone-depleting chlorofluorocarbons. Understanding its biotransformation is crucial for assessing its safety profile. This technical guide provides an in-depth analysis of the metabolic pathways, identified metabolites, and toxicological implications of HFC-245fa exposure. The biotransformation of HFC-245fa is a low-rate process primarily mediated by cytochrome P450 enzymes. The major metabolites identified are trifluoroacetic acid (TFAA) and inorganic fluoride, with 3,3,3-trifluoropropanoic acid (TFPA) and this compound-2-ol as minor metabolites. While HFC-245fa itself exhibits low toxicity, the formation of the highly toxic metabolite TFPA is a point of toxicological interest. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

This compound, also known as HFC-245fa, is a hydrofluorocarbon that has been introduced as a substitute for chlorofluorocarbons (CFCs) in various applications, including refrigeration and as a foam-blowing agent.[1] Its toxicological profile reveals a low potential for toxicity, with mild effects observed only at high inhalation exposure concentrations.[1][2] Notably, HFC-245fa is not mutagenic and does not cause developmental toxicity.[1][2] However, an increased incidence of diffuse myocarditis has been observed in rats after prolonged exposure to high concentrations.[3][4][5] This has prompted investigations into its biotransformation to understand the potential role of its metabolites in this observed toxicity.

Biotransformation Pathways

The biotransformation of this compound is primarily an oxidative process mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3][6] The metabolic rate is generally low, especially in humans.[1][3] The process involves the cleavage of a carbon-carbon bond, a unique reaction for halogenated hydrocarbons, leading to the formation of several metabolites.[5]

The proposed metabolic pathway begins with the CYP-dependent oxidation of HFC-245fa. This leads to the formation of major and minor metabolites that are primarily excreted in the urine.

Identified Metabolites

-

Major Metabolites:

-

Minor Metabolites:

The diagram below illustrates the proposed biotransformation pathway of this compound.

References

An In-Depth Toxicological Profile of HFC-245fa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies conducted on 1,1,1,3,3-pentafluoropropane (HFC-245fa). The information is compiled from a variety of sources to support risk assessment and safety evaluation for professionals in research and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

Executive Summary

HFC-245fa exhibits a low order of acute and subchronic toxicity.[1][2] Acute inhalation studies in rodents show no mortality at high concentrations.[3][4] Repeated dose inhalation studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL) of 2,000 ppm, with mild, reversible effects observed at higher concentrations, such as increased liver enzyme activity and urinary fluoride (B91410) levels.[3][5] Genotoxicity studies have shown mixed results, with no mutagenic activity in bacterial assays but some evidence of chromosomal aberrations in human lymphocytes at high concentrations without metabolic activation.[1][3] Developmental toxicity studies in rats did not show teratogenic effects, although slight reductions in fetal weight were observed at high maternal exposure levels.[3][6] Notably, there is a lack of long-term chronic toxicity and carcinogenicity data for HFC-245fa.[1] However, based on its genotoxicity profile and data from similar compounds, the carcinogenic hazard is presumed to be low.[1]

Data Presentation

The following tables summarize the key quantitative toxicological data for HFC-245fa.

Table 1: Acute and Subchronic Inhalation Toxicity of HFC-245fa

| Study Type | Species | Exposure Duration | Key Findings | NOAEL | LOAEL | Reference |

| Acute Inhalation | Rat | 4 hours | No deaths or significant signs of toxicity at 203,000 ppm. | - | - | [1][3] |

| Acute Inhalation | Mouse | 4 hours | No mortality or significant signs of toxicity at 101,000 ppm. | - | - | [3][4] |

| Cardiac Sensitization | Dog | - | Threshold for cardiac arrhythmia with adrenaline administration was 44,000 ppm. | 34,100 ppm | 44,000 ppm | [1][3] |

| 14-Day Inhalation | Rat | 6 hours/day | No treatment-related effects on body weight, survival, or histology up to 50,000 ppm. | 50,000 ppm | - | [3] |

| 28-Day Inhalation | Rat | 6 hours/day | Increased urine volume and elevated BUN, AP, GPT, GOT, and CPK activities at 10,000 and 50,000 ppm. | 2,000 ppm | 10,000 ppm | [3] |

| 13-Week Inhalation | Rat | 6 hours/day, 5 days/week | Increased incidence of mild myocarditis at 10,000 and 50,000 ppm. | 2,000 ppm | 10,000 ppm | [3][7] |

Table 2: Genotoxicity of HFC-245fa

| Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium and Escherichia coli | Up to 100% v/v | With and without S-9 | Negative | [3][4] |

| Chromosome Aberration | Human Lymphocytes | 30% v/v or higher (24h) | Without | Weakly Positive | [1][3] |

| Chromosome Aberration | Human Lymphocytes | Up to 70% v/v (3h) | With S-9 | Negative | [3][4] |

| Mouse Micronucleus | Mouse (in vivo) | 100,000 ppm (4h) | - | Negative | [1][3] |

Table 3: Developmental and Reproductive Toxicity of HFC-245fa

| Study Type | Species | Exposure | Key Findings | Maternal NOAEL | Developmental NOAEL | Reference |